molecular formula C14H20BrN3O2 B2529117 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 2380077-36-9

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one

Katalognummer B2529117
CAS-Nummer: 2380077-36-9
Molekulargewicht: 342.237
InChI-Schlüssel: QUPXVNIGMKSUEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, commonly known as BRD-6929, is a small molecule inhibitor that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase BRD4, which plays a crucial role in chromatin remodeling and gene transcription. The inhibition of BRD4 has been shown to have a therapeutic effect in various diseases, including cancer, inflammation, and cardiovascular diseases.

Wirkmechanismus

BRD-6929 inhibits the protein kinase BRD4, which is involved in chromatin remodeling and gene transcription. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins, which play a crucial role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones, leading to the recruitment of transcriptional machinery and the activation of gene transcription. The inhibition of BRD4 by BRD-6929 prevents the recruitment of transcriptional machinery, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects:
BRD-6929 has been shown to have a potent anti-inflammatory effect in animal models of rheumatoid arthritis, multiple sclerosis, and asthma. Additionally, it has been shown to have a therapeutic effect in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of BRD4 by BRD-6929 has also been shown to improve cardiovascular function in animal models of heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

BRD-6929 has several advantages for lab experiments. It is a potent and selective inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in various diseases. Additionally, it has been shown to have a therapeutic effect in various diseases, which makes it a promising candidate for drug development. However, there are also limitations to using BRD-6929 in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, the long-term effects of BRD-6929 on gene expression and cellular function are not fully understood.

Zukünftige Richtungen

There are several future directions for the research on BRD-6929. One direction is to study the long-term effects of BRD-6929 on gene expression and cellular function. Another direction is to develop more potent and selective inhibitors of BRD4. Additionally, the therapeutic potential of BRD-6929 in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored. Finally, the use of BRD-6929 in combination with other therapeutic agents should be investigated to enhance its therapeutic efficacy.

Synthesemethoden

The synthesis of BRD-6929 involves several steps. The first step involves the synthesis of 5-bromopyrimidine-2-carboxylic acid, which is then converted into 5-bromopyrimidin-2-ylamine. The second step involves the synthesis of 1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one, which is achieved by reacting 5-bromopyrimidin-2-ylamine with 4-hydroxypiperidine and 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst. The final product is obtained after purification using chromatography.

Wissenschaftliche Forschungsanwendungen

BRD-6929 has been extensively studied for its therapeutic potential in various diseases. It has been shown to have a potent anti-inflammatory effect in animal models of rheumatoid arthritis, multiple sclerosis, and asthma. Additionally, it has been shown to have a therapeutic effect in various types of cancer, including leukemia, lymphoma, and solid tumors. The inhibition of BRD4 by BRD-6929 has also been shown to improve cardiovascular function in animal models of heart failure.

Eigenschaften

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)12(19)18-6-4-11(5-7-18)20-13-16-8-10(15)9-17-13/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPXVNIGMKSUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.